![molecular formula C21H28N4O2S2 B10904518 N'~1~,N'~7~-bis[(1E)-1-(5-methylthiophen-2-yl)ethylidene]heptanedihydrazide](/img/structure/B10904518.png)
N'~1~,N'~7~-bis[(1E)-1-(5-methylthiophen-2-yl)ethylidene]heptanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~7~-BIS[(E)-1-(5-METHYL-2-THIENYL)ETHYLIDENE]HEPTANEDIHYDRAZIDE is a complex organic compound with the molecular formula C21H28N4O2S2 It is characterized by the presence of two thienyl groups and a heptanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~7~-BIS[(E)-1-(5-METHYL-2-THIENYL)ETHYLIDENE]HEPTANEDIHYDRAZIDE typically involves the condensation of heptanedihydrazide with 5-methyl-2-thiophene carboxaldehyde under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~7~-BIS[(E)-1-(5-METHYL-2-THIENYL)ETHYLIDENE]HEPTANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl groups can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N’~1~,N’~7~-BIS[(E)-1-(5-METHYL-2-THIENYL)ETHYLIDENE]HEPTANEDIHYDRAZIDE exerts its effects is not well understood. its molecular structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(thiophene-2-carboxaldehyde)hydrazine: Similar structure but lacks the heptane backbone.
N,N’-Bis(5-methyl-2-thiophenecarboxaldehyde)hydrazine: Similar structure but with different substituents on the thiophene rings.
Uniqueness
N’~1~,N’~7~-BIS[(E)-1-(5-METHYL-2-THIENYL)ETHYLIDENE]HEPTANEDIHYDRAZIDE is unique due to its heptanedihydrazide backbone and the presence of two 5-methyl-2-thienyl groups. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for further study .
Properties
Molecular Formula |
C21H28N4O2S2 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N,N'-bis[(E)-1-(5-methylthiophen-2-yl)ethylideneamino]heptanediamide |
InChI |
InChI=1S/C21H28N4O2S2/c1-14-10-12-18(28-14)16(3)22-24-20(26)8-6-5-7-9-21(27)25-23-17(4)19-13-11-15(2)29-19/h10-13H,5-9H2,1-4H3,(H,24,26)(H,25,27)/b22-16+,23-17+ |
InChI Key |
JDIRAMAGRDQTLC-LKNRODPVSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C(=N/NC(=O)CCCCCC(=O)N/N=C(/C2=CC=C(S2)C)\C)/C |
Canonical SMILES |
CC1=CC=C(S1)C(=NNC(=O)CCCCCC(=O)NN=C(C)C2=CC=C(S2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


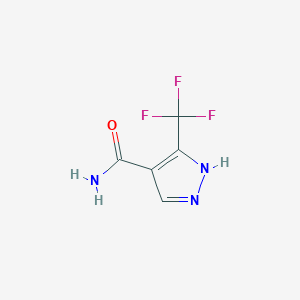
![2-(3-Bromoanilino)-N'~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide](/img/structure/B10904442.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-cyclopropylquinoline-4-carbohydrazide](/img/structure/B10904449.png)
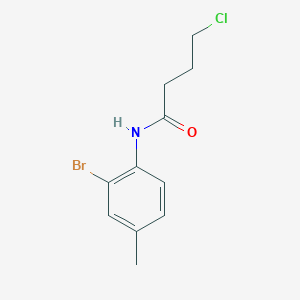

![1-(2,4-dichlorobenzyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B10904462.png)
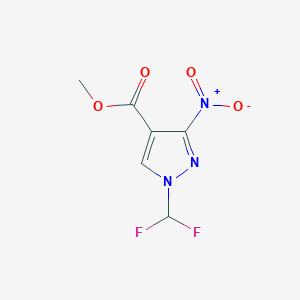
![3-{(4Z)-4-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10904480.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10904485.png)
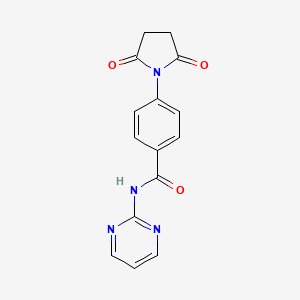
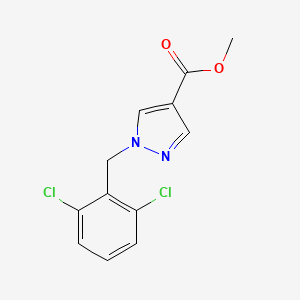
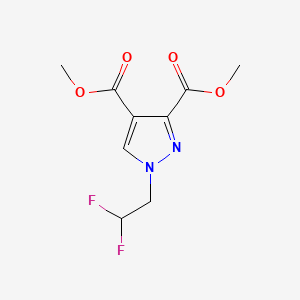
![6-Amino-3-methyl-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10904499.png)
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10904507.png)
